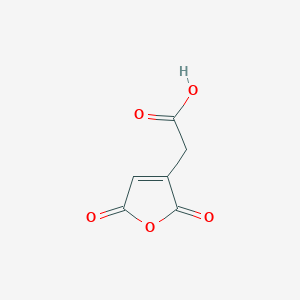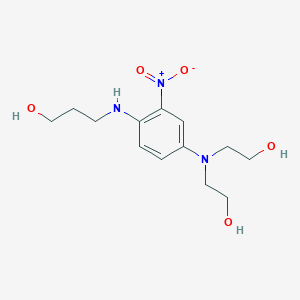
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 is a synthetic vitamin D analog that has been extensively studied for its potential therapeutic applications. This compound is known to have a unique mechanism of action and exhibits several biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 and its analogues have been synthesized and studied for their biological activity. These compounds are highly potent analogues of vitamin D, exhibiting similar bioactivity to natural sterols like 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. These analogues have shown varying affinities for vitamin D binding protein and intestinal cytosol receptors, and they can induce the synthesis of calcium-binding protein in organ-culture duodenum, demonstrating their significant role in vitamin D-related biological functions (Gill et al., 1990).
Importance in Early Development
Research has highlighted the biological importance of these compounds in early development. Studies comparing 24,24-Difluoro-25-hydroxyvitamin D3 with 25-hydroxyvitamin D3 in young rats showed that both compounds were equally active in stimulating active calcium transport in the intestine, maintaining normal concentrations of calcium and phosphorus in the plasma, and promoting bone growth and mineralization. This underscores that the hydroxyl group at the 24 position is not critical for calcium-phosphate homeostasis during growth and bone development (Halloran et al., 1981).
Role in Bone Health
Further research has focused on the role of these vitamin D analogues in preventing osteopenia and osteoporosis. Various analogues of 1α,25-dihydroxyvitamin D3, including compounds with elongated side chains, have been investigated for their effectiveness in preventing bone density loss in rat models. These studies suggest potential applications of these compounds in treating bone-related disorders (Harada et al., 1995; Harada et al., 1993).
Metabolism and Binding Properties
The metabolism and binding properties of 24,24-difluoro-25-hydroxyvitamin D3 have been thoroughly investigated. These studies provide insights into the functional roles of this compound, emphasizing its similarity to 25-hydroxyvitamin D3 in various vitamin D functions. The stability of C-F bonds in vivo and the non-hydroxylation of C-24 in these compounds have been crucial points of study, influencing their binding and activity (Tanaka et al., 1983; Okamoto et al., 1983).
Propriétés
Numéro CAS |
106647-61-4 |
|---|---|
Nom du produit |
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 |
Formule moléculaire |
C29H46F2O2 |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C29H46F2O2/c1-6-28(33,7-2)29(30,31)18-16-21(4)25-14-15-26-22(9-8-17-27(25,26)5)11-12-23-19-24(32)13-10-20(23)3/h11-12,21,24-26,32-33H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24+,25-,26?,27-/m1/s1 |
Clé InChI |
NATOOCTZNLKFIB-FEFNYKTISA-N |
SMILES isomérique |
CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(F)F)O |
SMILES |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)(F)F)O |
SMILES canonique |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)(F)F)O |
Synonymes |
24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 DFDM-calcifediol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




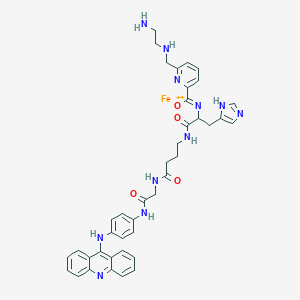
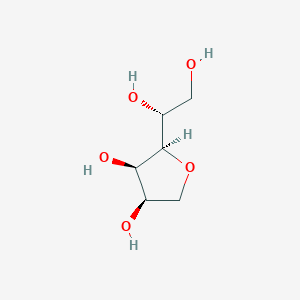
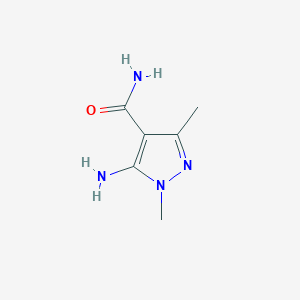


![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)




